1-(4-methoxybenzyl)-1H-pyrazol-5-amine

Overview

Description

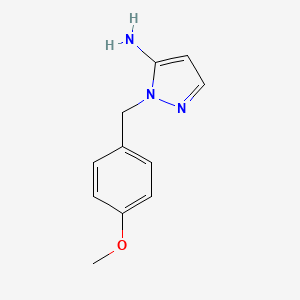

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine (CAS No. 3528-45-8) is a pyrazole-derived compound characterized by a pyrazole core substituted with a 4-methoxybenzyl group at the 1-position and an amine group at the 5-position. Its molecular formula is C₁₁H₁₃N₃O, with a molecular weight of 203.24 g/mol . The compound is commercially available for research purposes, with suppliers offering quantities ranging from 250 mg to 25 g .

Synthesis: The compound is synthesized via condensation reactions involving substituted aldehydes and hydrazines. For example, p-anisaldehyde (4-methoxybenzaldehyde) is reacted with hydrazine derivatives to form the pyrazole backbone, followed by functionalization at the 3- and 5-positions .

Preparation Methods

General Synthetic Approaches to 5-Aminopyrazoles

The synthesis of 5-aminopyrazoles, including 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, typically involves cyclization reactions of hydrazine derivatives with appropriate electrophilic precursors such as β-diketones, malononitrile derivatives, or α,β-unsaturated nitriles. The amino group at the 5-position is introduced either by direct incorporation during ring formation or by subsequent functional group transformations.

Key Methods:

Cyclization of Arylhydrazines with (Ethoxymethylene)malononitrile : This method produces 5-amino-1-aryl-1H-pyrazole-4-carbonitriles regioselectively. The reaction proceeds via nucleophilic addition of the hydrazine amino group to the β-carbon of the malononitrile derivative, followed by intramolecular cyclization and aromatization. This approach yields high regioselectivity and good to excellent yields (47–84%) depending on the aryl substituent.

Hydrazine Hydrate Treatment of Hydrazones : Aromatic diazonium salts can be coupled with hydrazines to form arylhydrazones, which upon treatment with hydrazine hydrate yield 5-amino-3-arylpyrazoles. This method is useful for introducing various aryl groups at the 3-position but can be adapted for N-substituted pyrazoles.

Direct N-Substitution on Pyrazol-5-amine : Alkylation or benzylation of pyrazol-5-amine at the N-1 position with substituted benzyl halides (e.g., 4-methoxybenzyl bromide) under basic conditions can afford this compound. This method requires prior synthesis of pyrazol-5-amine and careful control of reaction conditions to avoid over-alkylation.

Specific Preparation of this compound

Regiospecific Synthesis via N-Benzylation

A reported synthesis involves the regiospecific N-alkylation of 1H-pyrazol-5-amine with 4-methoxybenzyl halide. The reaction is typically carried out in an organic solvent such as dichloromethane or DMF, with a base like potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution.

-

- Dissolve pyrazol-5-amine in dry solvent.

- Add base to generate the pyrazolide anion.

- Add 4-methoxybenzyl bromide dropwise under stirring.

- Stir at room temperature or slightly elevated temperature until completion.

- Workup involves extraction, drying over anhydrous magnesium sulfate, filtration, and solvent removal.

- Purification by recrystallization or column chromatography yields the target compound with high purity (95%) and good yield (~90%).

-

- 1H NMR shows characteristic signals for methoxy group (singlet ~3.85 ppm), benzyl methylene, and pyrazole protons.

- 13C NMR confirms aromatic and pyrazole carbons.

- Mass spectrometry confirms molecular weight (m/z ~ 195 for C11H13N3O).

- Single-crystal X-ray diffraction can be used for unambiguous structural confirmation.

Alternative One-Pot Pyrazole Formation Using Primary Amines

Recent advances demonstrate direct preparation of N-substituted pyrazoles from primary amines, diketones, and hydroxylamine derivatives under mild heating in DMF. Although this method has been applied to various alkyl and aryl amines, it can be adapted for 4-methoxybenzylamine as the primary amine source to form the corresponding N-substituted pyrazol-5-amine.

- Typical Conditions :

- Mix 4-methoxybenzylamine, 1,3-diketone (e.g., 2,4-pentanedione), and O-(4-nitrobenzoyl)hydroxylamine in DMF.

- Heat at 85 °C for 1.5 hours.

- Workup involves aqueous base extraction, organic solvent washing, drying, and chromatographic purification.

- This method offers moderate yields (30–50%) and avoids multi-step synthesis.

Comparative Data Table of Preparation Methods

Mechanistic Insights

- The N-benzylation proceeds via nucleophilic substitution on the benzyl halide by the pyrazolide anion.

- The cyclization with malononitrile derivatives involves Michael addition of hydrazine nitrogen to the electrophilic β-carbon, followed by intramolecular cyclization and aromatization to form the pyrazole ring.

- The one-pot method likely proceeds through condensation of the primary amine with diketone to form an intermediate hydrazone, which then cyclizes with hydroxylamine derivatives to yield the pyrazole.

Summary of Research Findings

- The regiospecific N-benzylation method is the most straightforward and high-yielding approach to prepare this compound with excellent purity and structural confirmation by X-ray crystallography.

- Cyclization methods using hydrazines and malononitrile derivatives provide versatile routes to 5-aminopyrazoles but may require additional steps to introduce the 4-methoxybenzyl substituent.

- Direct one-pot synthesis from primary amines and diketones offers a novel, mild alternative but with moderate yields and may require optimization for this specific compound.

- Characterization by NMR, MS, and X-ray diffraction is essential for confirming regioselectivity and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of halogenated pyrazole compounds.

Scientific Research Applications

Research indicates that 1-(4-methoxybenzyl)-1H-pyrazol-5-amine exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry. Key areas of interest include:

Antimicrobial Activity : Preliminary studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Properties : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. The mechanism may involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects : Emerging research suggests that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases, by reducing oxidative stress markers in neuronal cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy and mechanisms of action of this compound:

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry tested the compound against various bacterial strains, revealing a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity.

Anticancer Activity

In vitro assays on human cancer cell lines (e.g., HeLa and MCF7) demonstrated that concentrations above 20 µM led to over 50% reduction in cell viability. This suggests that the compound may serve as a potential anticancer agent through apoptotic pathways.

Neuroprotective Studies

Research exploring the neuroprotective effects of this compound has shown promising results. In models simulating neurodegenerative conditions, it was found to mitigate oxidative stress, indicating potential therapeutic applications in treating diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine are highly dependent on substituents at the 1-, 3-, and 5-positions of the pyrazole ring. Below is a comparative analysis with key analogs:

Physicochemical Properties

Substituent Effects on Structure-Activity Relationships (SAR)

- 3-Position Substituents: Cyclopropyl: Enhances antimicrobial activity by optimizing hydrophobic interactions with bacterial membranes . Methyl: Balances steric effects and solubility, making it suitable for enzyme inhibition (e.g., thrombin) .

1-Position Modifications :

- 4-Methoxybenzyl vs. 4-Methoxyphenyl : The benzyl group provides flexibility, while the phenyl group may rigidify the structure, affecting binding kinetics .

Biological Activity

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

Antimicrobial Activity

The compound has been evaluated for its antibacterial and antifungal activities. A study synthesized a series of substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amines, which were screened against various bacterial strains, including:

-

Gram-positive bacteria :

- Streptococcus pyogenes

- Staphylococcus aureus

- Bacillus subtilis

-

Gram-negative bacteria :

- Escherichia coli

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

The results indicated that certain derivatives (specifically compounds 9d, 9g, and 9h) exhibited significant antimicrobial activity, outperforming streptomycin and nystatin as positive controls in some tests .

Antifungal Activity

In addition to antibacterial effects, the synthesized compounds were also tested for antifungal properties against mycotoxic strains such as Fusarium verticillioides, Aspergillus ochraceous, and Penicillium chrysogenum. The findings demonstrated promising antifungal activity, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research has shown that pyrazole compounds can inhibit the growth of various cancer cell lines. For instance, compounds were tested against:

- Colorectal carcinoma (HCT-116)

- Epidermoid carcinoma (HEP2)

The results indicated that certain derivatives exhibited potent inhibitory effects on these cancer cell lines, with some compounds showing better activity than doxorubicin, a commonly used chemotherapeutic agent .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological efficacy of pyrazole derivatives. The presence of specific functional groups significantly influences their pharmacological properties. For example, modifications to the benzyl moiety can enhance antibacterial potency or selectivity against cancer cells.

Table: Biological Activity of this compound Derivatives

| Compound | Activity Type | Target Organism/Cell Line | Result |

|---|---|---|---|

| 9d | Antibacterial | S. aureus | Potent activity |

| 9g | Antibacterial | E. coli | Significant inhibition |

| 9h | Antifungal | A. flavus | Potent antifungal |

| 2a | Anticancer | HCT-116 | Strong activity |

| 4b | Anticancer | HEP2 | More potent than doxorubicin |

Case Study: Antimicrobial Efficacy

In a study published in Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested for antimicrobial efficacy. Among these, the compound with a methoxy substitution demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria compared to its non-substituted counterparts .

Case Study: Anticancer Potential

A computational study assessed the binding interactions of pyrazole derivatives with VEGFR2 and FGFR1 proteins. The results indicated that specific modifications to the pyrazole structure could lead to stronger inhibitory effects on these targets, suggesting a pathway for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, and how are they optimized?

- Methodology : A multi-step synthesis involves: (i) Condensation of 4-methoxybenzaldehyde with Boc-protected hydrazine to form a hydrazone intermediate. (ii) Reduction using 10% Pd/C in ethanol to yield 1-(4-methoxybenzyl)hydrazine. (iii) Cyclization with sodium ethoxide and nitrile derivatives (e.g., 3-cyclopropyl-3-oxopropanenitrile) under reflux .

- Optimization : Reaction progress is monitored via TLC, and purification uses silica gel column chromatography (hexane:ethyl acetate eluent). Yields range from 60–85% depending on substituents .

Q. How is the structure of this compound confirmed experimentally?

- Techniques :

- NMR : H and C NMR in CDCl confirm regiochemistry (e.g., methoxybenzyl protons at δ 6.92–6.95 ppm, pyrazole NH at δ 10.51 ppm) .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z 437.41 for derivative 9a) .

- Elemental Analysis : CHN analysis confirms purity (>95%) .

Q. What biological activities have been reported for this compound?

- Antimicrobial : Derivatives (e.g., 9a–h) show MIC values of 2–16 µg/mL against Staphylococcus aureus and Candida albicans .

- Antitumor : Pyrazole-indole hybrids inhibit tumor cell growth (IC = 8–25 µM in breast cancer models) .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of substituted derivatives?

- Critical Factors :

- Catalyst Loading : 10% Pd/C for hydrogenation minimizes byproducts .

- Temperature Control : Reflux at 80°C ensures complete cyclization .

- Purification : Gradient elution in column chromatography resolves regioisomers (e.g., hexane:ethyl acetate from 8:2 to 6:4) .

Q. How do structural modifications (e.g., substituents on the pyrazole ring) impact biological activity?

- Case Study :

- Electron-Withdrawing Groups : 3,5-Dinitrobenzoyl derivatives (9a) enhance antimicrobial activity due to increased electrophilicity .

- Regioisomerism : Switching substituent positions (e.g., 3- vs. 4-fluorophenyl) shifts kinase inhibition from p38MAP to Src/B-Raf (IC < 100 nM) .

Q. How can discrepancies in biological activity data across studies be resolved?

- Approach :

- Assay Standardization : Compare MIC values using identical bacterial strains (e.g., ATCC 25923 for S. aureus) .

- Structural Validation : Confirm regiochemistry via X-ray crystallography (e.g., SHELX-refined structures) to rule out isomer contamination .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Tools :

- Molecular Docking : Pyrazole derivatives are docked into kinase active sites (e.g., VEGFR-2) to predict binding modes .

- DFT Calculations : Optimize geometries for NMR chemical shift prediction (e.g., Gaussian 03) .

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14/h2-7H,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBIFRSQWFZFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390297 | |

| Record name | 1-(4-methoxybenzyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3528-45-8 | |

| Record name | 1-(4-methoxybenzyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.